molecular formula C10H13FO2 B6301300 [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol CAS No. 1997513-12-8

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol

Cat. No.: B6301300
CAS No.: 1997513-12-8
M. Wt: 184.21 g/mol
InChI Key: XNWIBLSBUUVHKW-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as sulfuric acid

    Solvent: Isopropyl alcohol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and propan-2-yloxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-Fluoro-4-(methoxy)phenyl]methanol
  • [2-Fluoro-4-(ethoxy)phenyl]methanol
  • [2-Fluoro-4-(butoxy)phenyl]methanol

Uniqueness

Compared to similar compounds, [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol exhibits unique properties due to the presence of the propan-2-yloxy group

Properties

IUPAC Name

(2-fluoro-4-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWIBLSBUUVHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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